molecular formula C18H17ClN2O2 B11186655 4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11186655
M. Wt: 328.8 g/mol
InChI Key: KELJHAYVDVPAPN-UHFFFAOYSA-N
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Description

4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a 3-chlorobenzyl group, a 2-methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-chlorobenzyl, 2-methoxyphenyl, and methyl groups. These reactions often require the use of reagents such as alkyl halides and catalysts like palladium or copper.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the 3-chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

    Oxidation products: Ketones, carboxylic acids

    Reduction products: Alcohols

    Substitution products: Compounds with nucleophiles replacing the chlorine atom

Scientific Research Applications

4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorobenzyl)-1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5-ol
  • 4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-ethyl-1H-pyrazol-5-ol
  • 4-(3-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

Uniqueness

4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl and 2-methoxyphenyl groups contributes to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H17ClN2O2/c1-12-15(11-13-6-5-7-14(19)10-13)18(22)21(20-12)16-8-3-4-9-17(16)23-2/h3-10,20H,11H2,1-2H3

InChI Key

KELJHAYVDVPAPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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